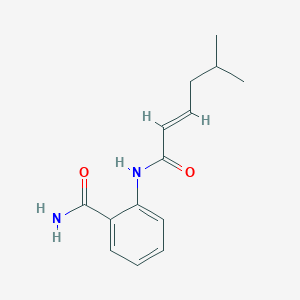

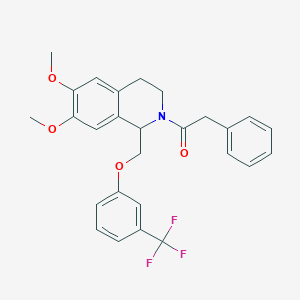

![molecular formula C14H17NO3S B2531225 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034610-47-2](/img/structure/B2531225.png)

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone, also known as CX-5461, is a small molecule compound that has been shown to have potential therapeutic benefits in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. Inhibition of RNA polymerase I by CX-5461 leads to the disruption of ribosome biogenesis, which ultimately results in cancer cell death.

科学的研究の応用

Advanced Building Blocks for Drug Discovery

Research highlights the synthesis of advanced building blocks for drug discovery through the intramolecular photochemical [2+2]-cyclization of acetophenone enamides, leading to the formation of 2-azabicyclo[3.2.0]heptanes. These compounds serve as precursors for the synthesis of conformationally restricted analogs of proline, such as 2,3-ethanoproline, demonstrating their utility in drug development and chemical synthesis (Druzhenko et al., 2018).

Aza-Diels-Alder Reactions in Aqueous Solution

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions showcases the versatility of 2-azabicyclo[2.2.1]heptane derivatives. This methodology leverages chiral iminium ions formed from glyoxylic acid and chiral amines, indicating the role of these bicyclic compounds in synthesizing complex amino acid derivatives with potential biological activity (Waldmann & Braun, 1991).

Beta-Lactamase Inhibitor Development

CP-45,899, a beta-lactamase inhibitor with a core structure similar to the queried compound, illustrates the application of bicyclic sulfone derivatives in extending the antibacterial spectrum of beta-lactams. This compound, by inhibiting bacterial penicillinases and cephalosporinases, enhances the efficacy of beta-lactams against resistant bacteria, underscoring the potential of such structures in antibiotic resistance management (English et al., 1978).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

The use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as a versatile intermediate in the synthesis of cyclopentyl carbocyclic nucleosides highlights another application of related compounds. This approach facilitates the efficient synthesis of nucleoside analogues, important in antiviral and anticancer drug development (Dominguez & Cullis, 1999).

特性

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-19(13,17)18/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOQLAUWNRCLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)